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Compound of Interest

Compound Name: 9-O-Feruloyllariciresinol

Cat. No.: B13088443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel derivatives of

9-O-Feruloyllariciresinol, a compound designed by combining the structural features of the

naturally occurring lignan, lariciresinol, and the bioactive phenolic compound, ferulic acid. The

protocols outlined below are based on established methodologies for natural product isolation,

selective enzymatic acylation, and chemical derivatization. The potential biological activities of

these novel derivatives are inferred from the known pharmacological profiles of their parent

molecules, which include anti-inflammatory, antioxidant, and anti-cancer properties.

Overview of the Synthetic Strategy
The synthesis of 9-O-Feruloyllariciresinol derivatives is a multi-step process that begins with

the isolation of the precursor, (-)-lariciresinol, from a natural source. This is followed by a

selective enzymatic feruloylation at the primary hydroxyl group (9-O position) of lariciresinol.

Subsequent derivatization of the phenolic hydroxyl group on the feruloyl moiety can be

performed to modify the physicochemical properties and potentially enhance the biological

activity of the compound.
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The following tables summarize the expected yields of the synthesized compounds and the

reported biological activities of the parent molecules. The data for the novel derivatives are

hypothetical and serve as a reference for potential therapeutic applications.

Table 1: Proposed 9-O-Feruloyllariciresinol Derivatives and Expected Yields

Compound ID
Derivative
Structure

Modification Expected Yield (%)

1
9-O-

Feruloyllariciresinol

Feruloylation of (-)-

lariciresinol
60-75

2

9-O-(4-O-

Methylferuloyl)laricires

inol

Methylation of the

feruloyl phenolic OH
80-90

3

9-O-(4-O-

Ethylferuloyl)lariciresin

ol

Ethylation of the

feruloyl phenolic OH
75-85

Table 2: Biological Activities of Parent Compounds and Postulated Activities of Derivatives

Compound Target/Assay IC50/EC50 (µM)
Reference/Postulat
e

(-)-Lariciresinol
HBV DNA replication

(EC50)
42.62 [1]

Ferulic Acid
Aldose Reductase

Inhibition
~10-20 [2]

Derivative 1
NF-κB Inhibition

(postulated)
5-15 Postulated

Derivative 2
PI3K/Akt Pathway

Inhibition (postulated)
1-10 Postulated

Derivative 3
Cytotoxicity (HepG2

cells, postulated)
10-25 Postulated
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Experimental Protocols
This protocol is adapted from common procedures for the isolation of lignans from plant

materials.[3]

Materials:

Dried roots of Isatis indigotica

Methanol (MeOH)

n-Hexane

Ethyl acetate (EtOAc)

Silica gel for column chromatography

Rotary evaporator

HPLC system for purification and analysis

Procedure:

Extraction:

1. Grind the dried roots of Isatis indigotica to a fine powder.

2. Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48

hours with occasional stirring.

3. Filter the extract and concentrate under reduced pressure using a rotary evaporator to

obtain the crude methanol extract.

Solvent Partitioning:

1. Resuspend the crude extract in a methanol/water mixture (9:1 v/v).

2. Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds. Discard

the n-hexane fraction.
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3. Extract the aqueous methanol fraction sequentially with ethyl acetate.

4. Combine the ethyl acetate fractions and concentrate to dryness.

Chromatographic Purification:

1. Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a

gradient of n-hexane and ethyl acetate.

2. Collect fractions and monitor by thin-layer chromatography (TLC).

3. Pool fractions containing (-)-lariciresinol and concentrate.

4. Perform final purification using preparative HPLC with a C18 column to obtain pure (-)-

lariciresinol.

This protocol employs a selective enzymatic esterification using Candida antarctica lipase B

(CALB), which preferentially acylates primary alcohols.[4][5]

Materials:

(-)-Lariciresinol

Ferulic acid

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

2-Methyl-2-butanol (tert-amyl alcohol)

Molecular sieves (4 Å)

Inert gas (Nitrogen or Argon)

Procedure:

Reaction Setup:

1. To a dried flask, add (-)-lariciresinol (1 equivalent) and ferulic acid (1.5 equivalents).
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2. Add anhydrous 2-methyl-2-butanol as the solvent.

3. Add activated molecular sieves to remove water generated during the reaction.

4. Add immobilized CALB (typically 10% by weight of the substrates).

Reaction:

1. Purge the flask with an inert gas and seal.

2. Incubate the reaction mixture at 60°C with constant shaking (e.g., 200 rpm) for 48-72

hours.

3. Monitor the reaction progress by TLC or HPLC.

Work-up and Purification:

1. Filter off the enzyme and molecular sieves.

2. Evaporate the solvent under reduced pressure.

3. Purify the residue by silica gel column chromatography, eluting with a suitable solvent

system (e.g., dichloromethane/methanol gradient) to yield pure 9-O-Feruloyllariciresinol.

This protocol describes the alkylation of the phenolic hydroxyl group of the feruloyl moiety.[6][7]

Materials:

9-O-Feruloyllariciresinol (Derivative 1)

Dimethyl sulfate (DMS) or Iodomethane

Potassium carbonate (K₂CO₃)

Acetone (anhydrous)

Inert gas (Nitrogen or Argon)

Procedure:
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Reaction Setup:

1. Dissolve 9-O-Feruloyllariciresinol (1 equivalent) in anhydrous acetone in a round-bottom

flask.

2. Add anhydrous potassium carbonate (3 equivalents).

3. Stir the suspension under an inert atmosphere.

Reaction:

1. Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

2. Heat the reaction mixture to reflux and maintain for 4-6 hours.

3. Monitor the reaction by TLC until the starting material is consumed.

Work-up and Purification:

1. Cool the reaction mixture and filter to remove the potassium carbonate.

2. Evaporate the acetone under reduced pressure.

3. Dissolve the residue in ethyl acetate and wash with water and brine.

4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

5. Purify the crude product by silica gel column chromatography to obtain 9-O-(4-O-

Methylferuloyl)lariciresinol.
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Step 1: Isolation

Step 2: Feruloylation Step 3: Derivatization
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Caption: Proposed workflow for the synthesis of 9-O-Feruloyllariciresinol derivatives.
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Caption: Postulated inhibition of the PI3K/Akt signaling pathway by derivatives.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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